molecular formula C13H11F2NO2 B8416820 UNII-JKR7O4X730 CAS No. 1269055-87-9

UNII-JKR7O4X730

Cat. No. B8416820
M. Wt: 251.23 g/mol
InChI Key: BJEMGBNLIALWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309179B2

Procedure details

To a stirred solution of 2-(2-aminopyridin-3yloxy)-5-ethyl-4-fluorophenol (45 mg, 0.18 mmol) in glacial acetic acid (2.5 ml) was added 0.36 ml of tetrafluoroboric acid (48% in water). The reaction mixture was cooled to 0° C. and sodium nitrite (18 mg, 0.27 mmol) was added at 0° C. and stirred at 0° C. for 1.5 hours until reaction was complete on TLC. The reaction mixture was quenched by adding ice and sodium bicarbonate solution and stirred for 10 minutes before extracting the aqueous solution with ethylacetate. The combined ethyl acetate fraction was washed with saturated sodium bicarbonate solution, water, followed by brine, dried over anhydrous sodium sulfate and concentrated in vacuo to get the crude compound. The crude material was column purified over silica gel using Petroleum ether/ethyl acetate 9:1 as eluant and then further purified by preparative HPLC using 0.1% TFA in water and acetonitrile as solvent system to get 8 mg (17.6%) of 5-Ethyl-4-fluoro-2-(2-fluoropyridin-3yloxy)phenol as a white solid.
Name
2-(2-aminopyridin-3yloxy)-5-ethyl-4-fluorophenol
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([O:8][C:9]2[CH:14]=[C:13]([F:15])[C:12]([CH2:16][CH3:17])=[CH:11][C:10]=2[OH:18])=[CH:6][CH:5]=[CH:4][N:3]=1.[F:19][B-](F)(F)F.[H+].N([O-])=O.[Na+]>C(O)(=O)C>[CH2:16]([C:12]1[C:13]([F:15])=[CH:14][C:9]([O:8][C:7]2[C:2]([F:19])=[N:3][CH:4]=[CH:5][CH:6]=2)=[C:10]([OH:18])[CH:11]=1)[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
2-(2-aminopyridin-3yloxy)-5-ethyl-4-fluorophenol
Quantity
45 mg
Type
reactant
Smiles
NC1=NC=CC=C1OC1=C(C=C(C(=C1)F)CC)O
Name
Quantity
0.36 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
18 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1.5 hours until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding ice and sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
before extracting the aqueous solution with ethylacetate
WASH
Type
WASH
Details
The combined ethyl acetate fraction was washed with saturated sodium bicarbonate solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to get the crude compound
CUSTOM
Type
CUSTOM
Details
purified over silica gel
CUSTOM
Type
CUSTOM
Details
further purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)C=1C(=CC(=C(C1)O)OC=1C(=NC=CC1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: PERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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